molecular formula C36H54O14 B15136927 17|A-Tanghinigenin

17|A-Tanghinigenin

Cat. No.: B15136927
M. Wt: 710.8 g/mol
InChI Key: ZMYSKDHWILCNOA-OBTQJJCBSA-N
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Description

17|A-Tanghinigenin is a member of the class of cardenolides, specifically a 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14. It is a steroid-like compound known for its significant biological activities, including antineoplastic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 17|A-Tanghinigenin is primarily isolated from the seeds of Cerbera manghas L., a plant known for its toxic properties . The extraction process involves several steps, including solvent extraction and chromatographic purification to isolate the pure compound.

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes in the future.

Chemical Reactions Analysis

Types of Reactions: 17|A-Tanghinigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, each with distinct biological activities .

Scientific Research Applications

17|A-Tanghinigenin has a wide range of scientific research applications:

Properties

Molecular Formula

C36H54O14

Molecular Weight

710.8 g/mol

IUPAC Name

3-[(3R,5S,7S,10S,11R,14R,15S)-18-hydroxy-7-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2R,3R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one

InChI

InChI=1S/C36H54O14/c1-16-28(48-31-20(14-37)25(39)26(40)30(42)49-31)29(44-4)27(41)32(46-16)47-19-5-8-33(2)18(12-19)13-23-36(50-23)22(33)7-9-34(3)21(6-10-35(34,36)43)17-11-24(38)45-15-17/h11,16,18-23,25-32,37,39-43H,5-10,12-15H2,1-4H3/t16-,18-,19-,20+,21-,22+,23+,25+,26-,27-,28-,29-,30-,31+,32-,33-,34+,35?,36?/m0/s1

InChI Key

ZMYSKDHWILCNOA-OBTQJJCBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CCC5(C46[C@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)O)O)O)CO

Origin of Product

United States

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